Red-CLA
Overview
Description
Preparation Methods
The synthesis of Red-CLA involves several steps, starting with the preparation of the imidazo[1,2-a]pyrazine core, followed by the attachment of the phenoxybutyramido and sulforhodamine101 groups The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity
Chemical Reactions Analysis
Red-CLA undergoes chemiluminescent reactions in the presence of superoxide, which is a type of oxidation reaction . The common reagents used in these reactions include xanthine and xanthine oxidase, which generate superoxide in situ . The major product formed from this reaction is the chemiluminescent signal emitted by this compound, which can be detected using a luminometer .
Scientific Research Applications
Red-CLA is widely used in scientific research for detecting and quantifying superoxide production in various biological systems . Its applications include:
Chemistry: Used as a probe in chemiluminescent assays to study redox reactions and oxidative stress.
Medicine: Utilized in research on oxidative stress-related diseases, such as cancer and neurodegenerative disorders, to understand the role of superoxide in disease progression.
Mechanism of Action
The mechanism of action of Red-CLA involves its reaction with superoxide to produce a chemiluminescent signal . The molecular target of this compound is superoxide, a reactive oxygen species that plays a crucial role in various biochemical processes. The pathway involved in this reaction includes the generation of superoxide by xanthine oxidase, which then reacts with this compound to produce light at 610 nm .
Comparison with Similar Compounds
Red-CLA is similar to other chemiluminescent probes such as MCLA, which emits light at 460 nm in the presence of superoxide . this compound has a higher emission intensity and emits light at a longer wavelength, making it more suitable for certain applications . Other similar compounds include firefly luciferin, which reacts with ATP to produce light, and various other chemiluminescent reagents used in biochemical assays .
This compound’s unique properties, such as its high emission intensity and longer wavelength, make it a valuable tool in scientific research, particularly in studies involving oxidative stress and superoxide detection .
Properties
IUPAC Name |
4-[2-[4-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]butanoylamino]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H51N7O9S2/c1-30-50(59)57-29-41(52-28-43(57)54-30)31-12-14-34(15-13-31)65-24-6-11-44(58)51-18-19-53-67(60,61)35-16-17-42(68(62,63)64)38(27-35)45-39-25-32-7-2-20-55-22-4-9-36(46(32)55)48(39)66-49-37-10-5-23-56-21-3-8-33(47(37)56)26-40(45)49/h12-17,25-29,53H,2-11,18-24H2,1H3,(H2-,51,52,58,59,62,63,64) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCHMYZSZWGIDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCCC(=O)NCCNS(=O)(=O)C4=CC(=C(C=C4)S(=O)(=O)[O-])C5=C6C=C7CCC[N+]8=C7C(=C6OC9=C5C=C1CCCN2C1=C9CCC2)CCC8)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H51N7O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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